molecular formula C8H6N2O2 B13014390 2-Amino-6-cyanobenzoic acid

2-Amino-6-cyanobenzoic acid

Cat. No.: B13014390
M. Wt: 162.15 g/mol
InChI Key: RUMHFNMOXPFMPH-UHFFFAOYSA-N
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Description

2-Amino-6-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a cyano group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-cyanobenzoic acid typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves contacting a compound of Formula 2 with at least one alkali metal cyanide and a compound of Formula 4 .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials and efficient catalysts. The process may include steps such as nitration, reduction, and subsequent cyano group introduction.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-cyanobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and various substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-6-cyanobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-amino-6-cyanobenzoic acid is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-amino-6-cyanobenzoic acid

InChI

InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,10H2,(H,11,12)

InChI Key

RUMHFNMOXPFMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C#N

Origin of Product

United States

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